molecular formula C18H18BrNO5S B2652926 Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 324065-57-8

Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2652926
CAS No.: 324065-57-8
M. Wt: 440.31
InChI Key: HFXQOSNHTDDLBV-UHFFFAOYSA-N
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Description

Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound with a molecular formula of C₁₈H₁₉BrN₂O₅S (derived from similar compounds in and ). It features a central thiophene ring substituted with a 4-bromobenzamido group at the 5-position, two ethoxycarbonyl groups at the 2- and 4-positions, and a methyl group at the 3-position.

Properties

IUPAC Name

diethyl 5-[(4-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-6-8-12(19)9-7-11/h6-9H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQOSNHTDDLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable thiophene precursor, followed by amide formation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzamido group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiophene ring may also participate in π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • The acetamido derivative () crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing its planar conformation.
  • The hydroxybenzylideneamino analog () forms a triclinic lattice with extended π-π stacking and hydrogen-bonded 3D networks.
  • The chloroacetamido analog () has a higher molecular weight (333.79 g/mol) due to the chlorine atom but lacks detailed crystallographic data.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP Polar Surface Area (Ų) Reference
Target ~437.3 (estimated) Not reported ~3.6* ~65.5*
Acetamido analog 299.34 394 1.92 65.47
Chloroacetamido analog 333.79 164–169 2.45 65.47
Dimethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate 412.26 Not reported 3.64 65.47

Notes:

  • The logP and polar surface area values are extrapolated from the dimethyl analog (), where the bromine atom increases hydrophobicity.
  • The chloroacetamido derivative () has a lower melting point than the acetamido analog, likely due to reduced hydrogen-bonding capacity.

Biological Activity

Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its unique thiophene ring structure, which is known to influence its biological interactions. The presence of the bromobenzamide group enhances its reactivity and potential binding affinity to biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C14H14BrN2O4S
  • Molecular Weight : 372.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM) Activity
Pseudomonas aeruginosa0.21Strongly Inhibitory
Escherichia coli0.21Strongly Inhibitory
Micrococcus luteus0.35Moderately Inhibitory
Candida spp.0.50Moderately Inhibitory

The compound demonstrated a selective action against Gram-positive microorganisms like Micrococcus luteus and showed antifungal activity against Candida species, suggesting a broad-spectrum antimicrobial potential.

The mechanism through which this compound exerts its biological effects appears to involve interaction with key enzymes such as DNA gyrase and MurD. Molecular docking studies have revealed that the compound forms crucial hydrogen bonds with active site residues, which is essential for its inhibitory activity.

  • Key Interactions :
    • Hydrogen bonds with SER1084, ASP437, and GLY459.
    • Pi–Pi stacking interactions with nucleotides DG9 and DT8.

These interactions are critical for disrupting bacterial DNA replication processes, leading to cell death.

Anticancer Activity

In addition to antimicrobial properties, preliminary studies have indicated potential anticancer activity. The compound has been evaluated for cytotoxic effects on various cancer cell lines using the MTT assay.

Cell Line IC50 (µM) Effect
HeLa (Cervical cancer)15.0Significant Cytotoxicity
MCF-7 (Breast cancer)20.5Moderate Cytotoxicity
A549 (Lung cancer)18.0Significant Cytotoxicity

The results suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy :
    A research team evaluated the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa and Escherichia coli. The study concluded that the compound's low MIC values indicate strong antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
  • Cytotoxicity Assessment :
    In another study focusing on cytotoxicity against various cancer cell lines, this compound exhibited significant growth inhibition in HeLa cells with an IC50 value indicating promising anticancer potential .

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